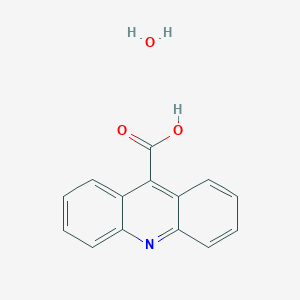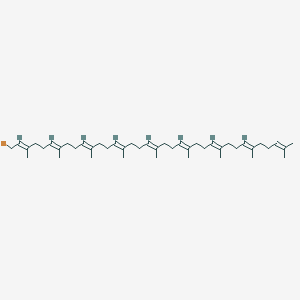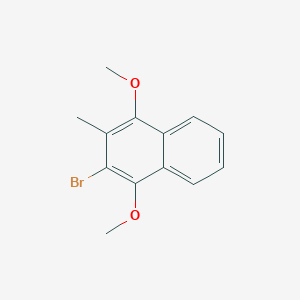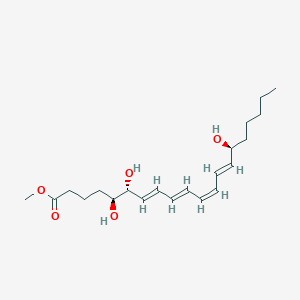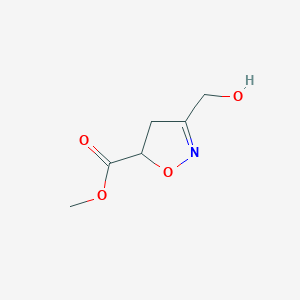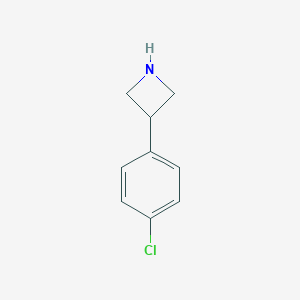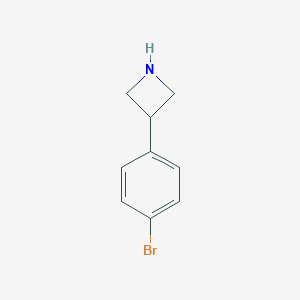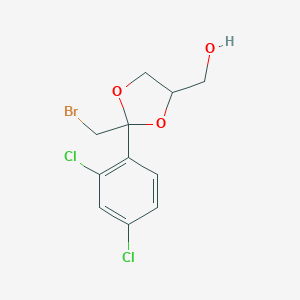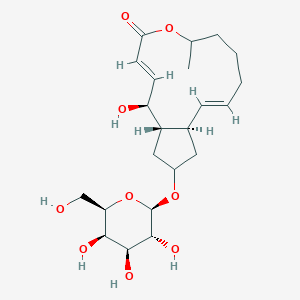
7-O-(Galactosyl)brefeldin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-O-(Galactosyl)brefeldin A (GBA) is a derivative of brefeldin A, a fungal metabolite that has been widely used as a tool in cell biology research. GBA has a galactose moiety attached to the 7-O position of the brefeldin A molecule, which enhances its solubility in aqueous solutions. GBA has been shown to have a variety of biological effects, including inhibition of protein transport, induction of Golgi fragmentation, and modulation of cytokinesis.
Aplicaciones Científicas De Investigación
Biological Derivatization and Physicochemical Properties :
- 7-O-(Galactosyl)brefeldin A has been produced through biological derivatization via transglycosylation in Penicillium brefeldianum, and this compound is the first glycosylated brefeldin A derivative prepared. The study discussed its detection, isolation, and physicochemical properties (Grabley et al., 1994).
Effects on Galactosphingolipid Synthesis :
- Research has examined the effects of Brefeldin A on the synthesis of galactosylceramide sulfate and its precursor galactosylceramide in Schwann cells, indicating different intracellular sites of synthesis for these glycolipids (Farrer et al., 1995).
Impact on Golgi Structure and Ricin Transport :
- Studies have shown that Brefeldin A can affect the Golgi structure and impact the transport of the protein toxin ricin in cells. This research provides insights into the correlation between Golgi structure and the toxic effects of certain compounds (Sandvig et al., 1991).
Influence on Oligosaccharide Processing :
- The use of Brefeldin A has revealed insights into the processing of asparagine-linked oligosaccharides, indicating a decrease in branching of complex-type glycans and an increase in the formation of hybrid-type glycans (Chawla & Hughes, 1991).
Mechanisms of Brefeldin A Action :
- Research has explored the molecular mechanisms of Brefeldin A's action, specifically how it inhibits proteins that activate ADP-ribosylation factors (Arfs), thus affecting the structural and functional organization of the Golgi (Chardin & McCormick, 1999).
Endocytosis of Cell Wall Pectins :
- Studies on Brefeldin A-induced compartments in plants have shown its role in the endocytosis of cell wall pectins in meristematic root cells, highlighting its influence on cellular processes in plants (Baluška et al., 2002).
Initiation of Decorin Glycosaminoglycan Chain :
- Research has identified the initiation of the decorin glycosaminoglycan chain in the endoplasmic reticulum-Golgi intermediate compartment, indicating the complexity of intracellular processes affected by Brefeldin A (Jönsson et al., 2003).
Uncoupling of Ganglioside Biosynthesis :
- The effects of Brefeldin A on glycosphingolipid metabolism have been studied, showing significant inhibition of ganglioside biosynthesis beyond certain stages, suggesting specific localization of synthases in the Golgi apparatus (van Echten et al., 1990).
Propiedades
Número CAS |
156663-50-2 |
|---|---|
Nombre del producto |
7-O-(Galactosyl)brefeldin A |
Fórmula molecular |
C22H34O9 |
Peso molecular |
442.5 g/mol |
Nombre IUPAC |
(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one |
InChI |
InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1 |
Clave InChI |
WMQPIXSJUDBUIO-HPOHLNNVSA-N |
SMILES isomérico |
CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
SMILES canónico |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O |
Sinónimos |
7-Gal-brefeldin A 7-O-(galactosyl)brefeldin A 7-O-beta-D-galactosyl-brefeldin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



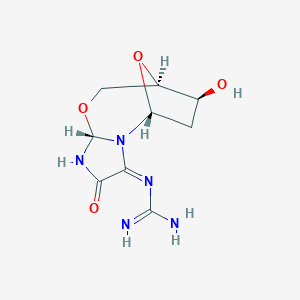

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)
